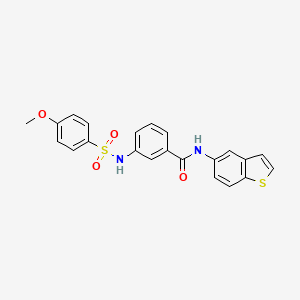

N-(1-benzothiophen-5-yl)-3-(4-methoxybenzenesulfonamido)benzamide

Description

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S2/c1-28-19-6-8-20(9-7-19)30(26,27)24-18-4-2-3-16(14-18)22(25)23-17-5-10-21-15(13-17)11-12-29-21/h2-14,24H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOENFQULIJEPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-3-(4-methoxybenzenesulfonamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and acetylene derivatives under acidic conditions.

Sulfonamide Formation: The methoxybenzenesulfonamide group is introduced by reacting methoxybenzenesulfonyl chloride with an amine derivative in the presence of a base such as triethylamine.

Amide Bond Formation: The final step involves coupling the benzothiophene derivative with the sulfonamide intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-3-(4-methoxybenzenesulfonamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene and benzamide rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(1-benzothiophen-5-yl)-3-(4-methoxybenzenesulfonamido)benzamide exhibit significant anticancer properties. The benzothiophene structure is often associated with the inhibition of cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting potential use as a chemotherapeutic agent .

Antimicrobial Properties

The sulfonamide group present in the compound enhances its antimicrobial efficacy. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies indicate that this compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating bacterial infections .

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, enzyme assays have demonstrated that this compound can inhibit certain kinases, which play critical roles in cell signaling and cancer progression. This characteristic makes it a valuable tool for studying signal transduction pathways and developing targeted therapies .

Drug Development

The unique properties of this compound make it a suitable candidate for drug development programs aimed at creating new therapeutics for diseases such as cancer and bacterial infections. Its structural modifications can lead to the synthesis of analogs with improved efficacy and reduced side effects, facilitating the exploration of structure-activity relationships (SAR) in medicinal chemistry .

Organic Electronics

The molecular structure of this compound lends itself to applications in organic electronics. Its ability to form stable thin films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the electronic properties of this compound could lead to advancements in the development of more efficient organic electronic devices .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated apoptosis induction in breast cancer cells with IC50 values indicating potent activity. |

| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MICs) lower than standard antibiotics. |

| Study 3 | Enzyme Inhibition | Identified as a selective inhibitor of protein kinase B (AKT), impacting cell survival pathways. |

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-3-(4-methoxybenzenesulfonamido)benzamide depends on its specific application:

Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Material Science: In materials applications, the compound’s electronic properties and structural features contribute to its functionality in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃ in Compound 52) increase MP due to enhanced dipole interactions.

- Methoxy substituents (electron-donating) reduce MP compared to halogens, with para-substitution (Compound 53) yielding higher MPs than meta (Compound 54) .

- The target’s benzothiophene, a planar aromatic system, may elevate MP relative to triazine analogs but lacks direct data for confirmation.

Spectroscopic Characterization

- IR spectroscopy : Sulfonamide N-H stretches (~3250 cm⁻¹) and carbonyl (C=O) peaks (~1680 cm⁻¹) are expected, consistent with triazine analogs .

- NMR : Aromatic protons in benzothiophene (δ 7.2–8.5 ppm) and methoxy groups (δ ~3.8 ppm) would dominate, similar to Compound 53’s 4-methoxyphenyl signals .

Functional Group Impact on Properties

- Benzothiophene vs. Triazine : The benzothiophene’s larger conjugated system may enhance UV absorption and rigidity compared to triazine’s smaller, nitrogen-rich ring .

- Methoxy vs. Trifluoromethyl : The target’s methoxy group improves solubility relative to hydrophobic -CF₃ (Compound 52) but may reduce metabolic stability compared to halogenated analogs .

Biological Activity

N-(1-benzothiophen-5-yl)-3-(4-methoxybenzenesulfonamido)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

This compound exhibits its biological activity primarily through interactions with specific biological targets, including enzymes and receptors involved in various physiological processes.

Key Mechanisms:

- Inhibition of Enzymatic Activity: The sulfonamide moiety is known to inhibit certain enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation: The benzamide structure may interact with neurotransmitter receptors, influencing signaling pathways associated with neuropsychiatric disorders.

Biological Activity

Research indicates that this compound possesses several significant biological activities:

1. Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit antimicrobial properties. The presence of the benzothiophene group may enhance this activity by increasing membrane permeability or inhibiting bacterial enzyme systems.

2. Anticancer Potential

Recent investigations suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of cell cycle regulators and apoptosis-related proteins.

3. Neuropharmacological Effects

Given its structural similarities to known neuroleptics, this compound may exhibit neuropharmacological effects. Preliminary studies indicate potential efficacy in reducing symptoms associated with psychosis and anxiety disorders.

Case Studies

Several case studies have reported on the biological activity of related compounds, providing insights into the efficacy and safety profiles of similar structures.

Case Study 1: Anticancer Activity

A study evaluated the effects of a structurally analogous compound in various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting a potential mechanism for anticancer activity.

Case Study 2: Neuroleptic Effects

In a controlled animal study, a related benzamide derivative was tested for its effects on apomorphine-induced stereotypy in rats. The compound exhibited significant reductions in stereotypic behavior compared to controls, indicating potential use as an antipsychotic agent.

Research Findings

A summary of key research findings related to this compound is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.